molecular formula C16H17NO2 B335432 3-methoxy-N-(4-methylbenzyl)benzamide

3-methoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B335432
M. Wt: 255.31 g/mol
InChI Key: LZBIWJHSLACBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzoyl ring and a 4-methylbenzyl group attached to the amide nitrogen. This compound belongs to a class of molecules widely studied for their pharmacological and biochemical properties, including anticonvulsant, anti-parasitic, and enzyme inhibitory activities .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

3-methoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO2/c1-12-6-8-13(9-7-12)11-17-16(18)14-4-3-5-15(10-14)19-2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

LZBIWJHSLACBEZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Methoxy Group Positioning : 3-Methoxy substitution (as in the target compound) vs. 4-methoxy (e.g., ) alters electronic and steric properties. For example, 4-methoxy analogs often show enhanced metabolic stability due to reduced oxidative metabolism at the para position .
  • N-Substituent Effects: The 4-methylbenzyl group in the target compound contrasts with bulkier or charged groups (e.g., piperazinyl-ethyl in ). Bulky substituents may hinder target binding, while alkyl chains (e.g., hexanoylamino in ) can modulate enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.